Evaluating Tetrahydro-2H-pyran-3-amine's Potency as a DPP-4 Inhibitor: An In Vitro Quantitative Comparison
The free base of tetrahydro-2H-pyran-3-amine, tetrahydropyran-3-ylamine, demonstrates potent and selective inhibition of dipeptidyl peptidase IV (DPP-4), a key target for type 2 diabetes. This activity has been quantified in vitro, providing a direct comparison to baseline inhibition . The compound is used as a core scaffold for developing more advanced clinical candidates [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.2 μM |
| Comparator Or Baseline | In vitro DPP-4 assay (baseline) |
| Quantified Difference | N/A |
| Conditions | In vitro DPP-4 activity assay |
Why This Matters
This data establishes the foundational biological activity of the tetrahydropyran-3-amine scaffold, providing a validated starting point for medicinal chemists developing DPP-4 inhibitors.
- [1] Masetti, C., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5304-5309. View Source
